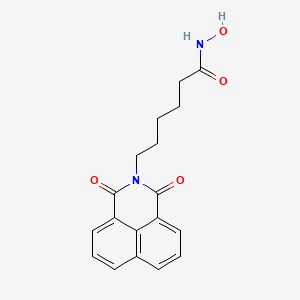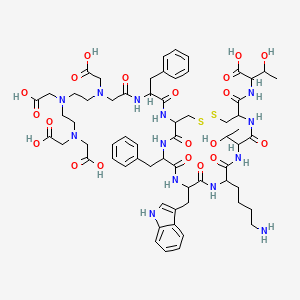
シトスタノール
概要
説明
シグマスタノールは、シトスタノールとしても知られており、さまざまな植物源に見られるフィトステロールです。飽和ステロールであり、構造的にコレステロールと類似しており、食事からのコレステロール吸収を阻害する能力で知られています。 シグマスタノールは、β-シトステロールの還元とスティグマステロールの水素化によって生成されます .
科学的研究の応用
Stigmastanol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various sterol derivatives.
Biology: Studied for its role in inhibiting cholesterol absorption and biosynthesis.
Medicine: Investigated for its potential in lowering cholesterol levels and its anti-inflammatory properties.
Industry: Used in the formulation of functional foods and dietary supplements aimed at reducing cholesterol levels
作用機序
シグマスタノールは、主に食事からのコレステロール吸収を阻害することによってその効果を発揮します。腸内では、ミセルへの組み込みにおいてコレステロールと競合するため、吸収されるコレステロール量が減少します。 さらに、動物実験では、シグマスタノールが肝臓におけるコレステロール生合成を阻害する可能性があることが示されています .
Safety and Hazards
Sitostanol is likely safe for most people when taken by mouth . Adults can safely use sitostanol for up to 1 year, and children can safely use it for up to 3 months . Sitostanol might cause stomach upset or too much fat in the stool (steatorrhea) . There is some concern that sitostanol might decrease absorption of some nutrients since it decreases fat absorption .
生化学分析
Biochemical Properties
Sitostanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, sitostanol significantly lowers cholesterol more efficiently than its counterpart, sitosterol . This suggests that sitostanol may interact with enzymes involved in cholesterol metabolism.
Cellular Effects
Sitostanol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, sitostanol has been found to reduce the levels of several markers of atherosclerosis risk , suggesting its influence on cellular signaling pathways related to inflammation and oxidative stress.
Molecular Mechanism
Sitostanol exerts its effects at the molecular level through various mechanisms. It competes with cholesterol for absorption due to their structural similarity . This competition can lead to a decrease in the absorption of cholesterol, thereby reducing its levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sitostanol can change over time. While specific studies on sitostanol’s stability, degradation, and long-term effects on cellular function are limited, it’s known that sitostanol’s hypocholesterolemic activity is more efficient than sitosterol .
Dosage Effects in Animal Models
The effects of sitostanol vary with different dosages in animal models. While specific studies on sitostanol’s dosage effects in animal models are limited, it’s known that sitostanol significantly lowers cholesterol more efficiently than sitosterol .
Metabolic Pathways
Sitostanol is involved in various metabolic pathways. It is biosynthesized in plants via the mevalonate pathway . Sitostanol may interact with enzymes involved in cholesterol metabolism, given its ability to lower cholesterol levels .
Transport and Distribution
Sitostanol is transported and distributed within cells and tissues. While specific studies on sitostanol’s transport and distribution are limited, it’s known that sitostanol competes with cholesterol for absorption due to their structural similarity .
Subcellular Localization
As a major component of plant cell membranes , sitostanol likely resides in the lipid bilayer of cell membranes where it can exert its effects.
準備方法
合成経路と反応条件
シグマスタノールは、β-シトステロールの還元またはスティグマステロールの水素化によって合成することができます。β-シトステロールの還元には、制御された条件下で水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用します。 スティグマステロールの水素化には、通常、高温高圧の窒素ガス下で、パラジウム炭素 (Pd/C) などの水素化触媒が必要です .
工業生産方法
シグマスタノールの工業生産には、通常、植物源からのβ-シトステロールの抽出、それに続くシグマスタノールへの還元が含まれます。抽出プロセスには、ヘキサンやエタノールなどの溶媒を使用した溶媒抽出技術が含まれる場合があります。 抽出されたβ-シトステロールは、次に還元または水素化プロセスにかけられてシグマスタノールが生成されます .
化学反応の分析
反応の種類
シグマスタノールは、次のようなさまざまな化学反応を起こします。
酸化: シグマスタノールは、三酸化クロムや過マンガン酸カリウムなどの酸化剤を使用して酸化してシグマスタノンを生成することができます。
還元: 前述のように、シグマスタノールはβ-シトステロールの還元生成物です。
置換: シグマスタノールは、特にヒドロキシル基で置換反応を起こして、エステルまたはエーテルを生成することができます。
一般的な試薬と条件
酸化: 三酸化クロム (CrO₃)、過マンガン酸カリウム (KMnO₄)
還元: 水素化ホウ素ナトリウム (NaBH₄)、水素化アルミニウムリチウム (LiAlH₄)
置換: 酸クロリド、ハロアルカン
生成される主要な生成物
酸化: シグマスタノン
還元: シグマスタノール (β-シトステロールから)
置換: シグマスタノールエステルまたはエーテル
科学研究への応用
シグマスタノールは、次のような幅広い科学研究への応用があります。
化学: さまざまなステロール誘導体の合成における前駆体として使用されます。
生物学: コレステロール吸収と生合成を阻害する役割について研究されています。
医学: コレステロール値を下げる可能性と抗炎症作用について調査されています。
類似化合物との比較
類似化合物
スティグマステロール: 水素化してシグマスタノールを生成できる不飽和フィトステロール。
β-シトステロール: 還元してシグマスタノールを生成できるフィトステロール。
カンペステロール: コレステロール低下作用が同様の別のフィトステロール。
ユニークさ
シグマスタノールは、その飽和構造がユニークであり、スティグマステロールなどの不飽和対応物に比べて安定しています。 この安定性は、コレステロール吸収阻害効果と、さまざまな用途における可能性のある使用に貢献しています .
特性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJMUZUPVCAVPU-HRJGVYIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016169 | |
| Record name | (3beta,5alpha)-Stigmastan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-45-4 | |
| Record name | Sitostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmastanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STIGMASTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3beta,5alpha)-Stigmastan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5α)-stigmastan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STIGMASTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2NJ9WO6O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)


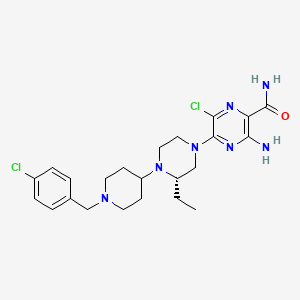
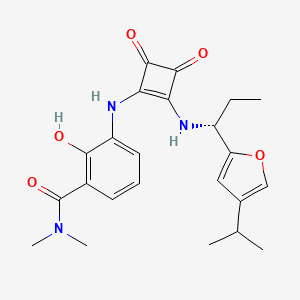
![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
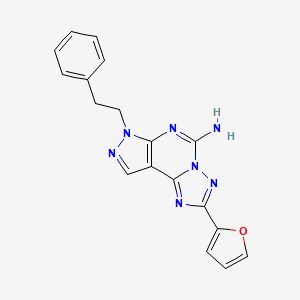
![N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1680918.png)
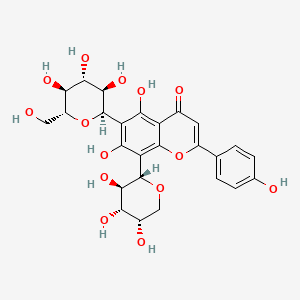

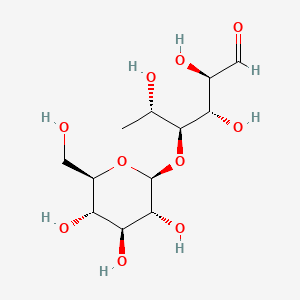
![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)
